molecular formula C18H16ClNO5S B11663432 dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B11663432
M. Wt: 393.8 g/mol
InChI Key: KULZZOFQWLCQLP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound belongs to a class of thiophene derivatives known for their diverse biological activities. Its molecular formula is C18H16ClNO5SC_{18}H_{16}ClNO_5S, and it features a cyclopentathiophene core with carboxylate and chlorobenzoyl substituents.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

    • Mechanism of Action
      • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase. This effect is attributed to the inhibition of tubulin polymerization, which is critical for mitosis .
      • Apoptosis Induction : The compounds have been shown to activate caspases (3, 8, and 9), leading to programmed cell death in cancer cells .
    • Case Studies
      • A study evaluated the effects of a related compound on the A549 non-small cell lung cancer cell line, demonstrating submicromolar growth inhibition (GI50 values) and minimal cytotoxicity toward normal cells . The mechanism involved G2/M accumulation and apoptosis induction.
      • Another investigation into cyclohepta[b]thiophenes revealed broad-spectrum anticancer activity across several cell lines (OVACAR-4, OVACAR-5), with significant reductions in tumor growth observed in vivo .

    Pharmacological Profile

    The pharmacological profile of this compound suggests multiple therapeutic applications beyond oncology:

    • Analgesic Activity : Some derivatives have been identified as cannabinoid receptor agonists (CB1 and CB2), indicating potential use in pain management .
    • Antibacterial Properties : Compounds from this class have also demonstrated antibacterial activity against various pathogens, suggesting a broader spectrum of biological effects .

    Research Findings

    A comprehensive review of literature indicates that thiophene derivatives exhibit a range of biological activities:

    Activity Mechanism Reference
    AnticancerCell cycle arrest and apoptosis
    AnalgesicCB1/CB2 receptor agonism
    AntibacterialInhibition of bacterial growth

    Properties

    Molecular Formula

    C18H16ClNO5S

    Molecular Weight

    393.8 g/mol

    IUPAC Name

    dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

    InChI

    InChI=1S/C18H16ClNO5S/c1-24-17(22)10-7-8-12-13(10)14(18(23)25-2)16(26-12)20-15(21)9-5-3-4-6-11(9)19/h3-6,10H,7-8H2,1-2H3,(H,20,21)

    InChI Key

    KULZZOFQWLCQLP-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)OC

    Origin of Product

    United States

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